Methylphosphonic dichloride
Overview
Description
Methylphosphonic dichloride is an organophosphorus compound with the chemical formula CH₃P(O)Cl₂. It is a white crystalline solid that melts slightly above room temperature. This compound is notable for its commercial applications in oligonucleotide synthesis and as a precursor to several chemical weapons agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylphosphonic dichloride can be synthesized through multiple routes:
- This method involves the reaction of methyldichlorophosphine with sulfuryl chloride:
Oxidation of Methyldichlorophosphine: CH3PCl2+SO2Cl2→CH3P(O)Cl2+SOCl2
Chlorination of Methylphosphonates: Another method involves the chlorination of dimethyl methylphosphonate with thionyl chloride, often catalyzed by various amines.
Industrial Production Methods: Industrial production typically follows the chlorination route due to its efficiency and scalability. The reaction is usually carried out under reflux conditions, with temperatures ranging from moderate (around 50°C) to the boiling point of dimethyl methylphosphonate (approximately 181°C) .
Chemical Reactions Analysis
Methylphosphonic dichloride undergoes several types of chemical reactions:
- It reacts with alcohols to form dialkoxides:
Substitution Reactions: CH3P(O)Cl2+2HOR→CH3P(O)(OR)2+2HCl
Condensation Reactions: It can undergo condensation reactions with aminobenzenes and alcohols.
Formation of Methylphosphonyl Difluoride: When reacted with hydrogen fluoride or sodium fluoride, it forms methylphosphonyl difluoride.
Scientific Research Applications
Methylphosphonic dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methylphosphonic dichloride primarily involves its reactivity with nucleophiles. It reacts vigorously with water to release hydrochloric acid, making it highly toxic. This reactivity is also the basis for its use in the synthesis of nerve agents, where it acts as a precursor that undergoes further chemical transformations .
Comparison with Similar Compounds
Methylphosphonic dichloride can be compared with other organophosphorus compounds such as:
Dimethyl Methylphosphonate: Used as a precursor in the synthesis of this compound.
Methylphosphonyl Difluoride: Formed by the reaction of this compound with hydrogen fluoride or sodium fluoride.
Methyldichlorophosphine: Another precursor used in the synthesis of this compound.
This compound is unique due to its dual role as a synthetic intermediate and a precursor to highly toxic chemical agents, highlighting its significance in both industrial and defense applications.
Properties
IUPAC Name |
dichlorophosphorylmethane | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl2OP/c1-5(2,3)4/h1H3 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLFRABIDYGTAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(Cl)Cl | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl2OP | |
Record name | METHYL PHOSPHONIC DICHLORIDE | |
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DSSTOX Substance ID |
DTXSID6060979 | |
Record name | Methylphosphonic acid dichloride | |
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Molecular Weight |
132.91 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Strongly irritates skin. Contact may destroy or irreversibly alter skin tissue. Very toxic by ingestion, inhalation, or by skin absorption. Combustible, though may be difficult to ignite., A solid below 95-99 deg F; [HSDB] Colorless liquid; Melting point = 90-93 deg F; [MSDSonline] | |
Record name | METHYL PHOSPHONIC DICHLORIDE | |
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Record name | Methyl phosphonic dichloride | |
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Boiling Point |
325 °F, 162 °C | |
Record name | Methyl phosphonic dichloride | |
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Record name | METHYL PHOSPHONIC DICHLORIDE | |
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Density |
1.39 g/cu cm at 38 °C | |
Record name | METHYL PHOSPHONIC DICHLORIDE | |
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Vapor Pressure |
760 mm Hg at 163 °C | |
Record name | METHYL PHOSPHONIC DICHLORIDE | |
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Color/Form |
Low melting solid | |
CAS No. |
676-97-1 | |
Record name | METHYL PHOSPHONIC DICHLORIDE | |
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Record name | Methylphosphonic dichloride | |
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Record name | Methyl phosphonic dichloride | |
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Record name | Phosphonic dichloride, P-methyl- | |
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Record name | Methylphosphonic acid dichloride | |
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Record name | Methylphosphonic dichloride | |
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Record name | Methylphosphonyl dichloride | |
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Record name | METHYL PHOSPHONIC DICHLORIDE | |
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Melting Point |
95-99 °F, 32 °C | |
Record name | Methyl phosphonic dichloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | METHYL PHOSPHONIC DICHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6329 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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